



Application Note: High-Content Imaging for Quantifying the Antiviral Activity of Sangivamycin

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Compound of Interest		
Compound Name:	Sangivamycin	
Cat. No.:	B15540973	Get Quote

Introduction

Sangivamycin, a nucleoside analog, has demonstrated potent antiviral activity against a broad spectrum of viruses, including SARS-CoV-2.[1][2][3][4] High-content imaging (HCI) offers a robust, cell-based method to quantify the efficacy of antiviral compounds like **Sangivamycin** by enabling the simultaneous measurement of viral infection rates and compound cytotoxicity on a single-cell level.[5][6] This application note provides a comprehensive overview and detailed protocols for utilizing high-content imaging to assess the antiviral properties of **Sangivamycin**.

Quantitative Data Summary

The antiviral efficacy of **Sangivamycin** has been evaluated in various cell lines against different SARS-CoV-2 variants. The following tables summarize the key quantitative data obtained from high-content imaging and cell viability assays.

Table 1: Antiviral Activity of **Sangivamycin** against SARS-CoV-2 (WA1 strain) in Vero E6 Cells



Paramet er	Incubati on Time	Multipli city of Infectio n (MOI)	% Infectio n (Untreat ed)	IC50 (nM)	IC90 (nM)	СС50 (µМ)	Selectiv ity Index (SI = CC50/IC 50)
Sangiva mycin	48 h	0.012	77%	34.3	63.9	>14.4	>420
Sangiva mycin	72 h	2.0	76%	60.6	190.3	>5.3	>87

Data sourced from JCI Insight.[3]

Table 2: Antiviral Activity of Sangivamycin against SARS-CoV-2 Variants

SARS-CoV-2 Variant	Cell Line	Incubation Time	MOI	IC50 (nM)
Alpha (B.1.1.7)	Vero E6	24 h	0.5	15.4
Alpha (B.1.1.7)	Calu-3	24 h	1.0	9.1
Beta (B.1.351)	Vero E6	18 h	1.0	7.0
Delta (B.1.617.2)	Vero E6/TMPRSS2	-	-	80
Delta (B.1.617.2)	Calu-3	-	-	79

Data sourced from JCI Insight.[3]

Table 3: Comparative Antiviral Activity of **Sangivamycin** and Remdesivir against SARS-CoV-2 Delta Variant



Compound	Cell Line	IC50 (nM)
Sangivamycin	Vero E6/TMPRSS2	80
Remdesivir	Vero E6/TMPRSS2	-
Sangivamycin	Calu-3	79
Remdesivir	Calu-3	-

Note: Specific Remdesivir IC50 values against the Delta variant were not provided in the compared source, but **Sangivamycin** was stated to have greater efficacy.[1][3]

Experimental Protocols

1. High-Content Imaging Assay for Antiviral Activity

This protocol details the steps for quantifying viral infection using high-content imaging following immunostaining.

- a. Materials
- Vero E6, Calu-3, or Caco-2 cells
- Complete cell culture medium
- Sangivamycin
- SARS-CoV-2 (or other virus of interest)
- 96-well or 384-well clear-bottom imaging plates
- Primary antibody against viral nucleoprotein (e.g., SARS-CoV-2 nucleoprotein antibody)
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
- Hoechst 33342 nuclear stain
- 4% Paraformaldehyde (PFA) in PBS



- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- High-content imaging system

b. Methods

- Cell Seeding: Seed cells in a 96-well or 384-well imaging plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of Sangivamycin in cell culture medium. Pretreat the cells by replacing the existing medium with the medium containing Sangivamycin at various concentrations for 1 hour.[1] Include untreated and vehicle-only (e.g., DMSO) controls.
- Viral Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection
 (MOI).[1] The optimal MOI should result in a high percentage of infected cells in the
 untreated control group.
- Incubation: Incubate the infected plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- Cell Fixation: Carefully remove the culture medium and fix the cells with 4% PFA for 20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with a permeabilization buffer for 10-15 minutes.
- Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour.
- Immunostaining:
 - Incubate with the primary antibody against the viral nucleoprotein (diluted in blocking buffer) overnight at 4°C.
 - Wash three times with PBS.



- Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Nuclear Staining: Wash three times with PBS and then stain the cell nuclei with Hoechst 33342 for 15 minutes.
- Imaging: Wash with PBS and acquire images using a high-content imaging system. Capture
 images in at least two channels: one for the Hoechst stain (total cells) and one for the
 secondary antibody fluorescence (infected cells).
- Image Analysis: Use image analysis software to quantify the number of total cells (Hoechst-positive nuclei) and the number of infected cells (viral antigen-positive cells). The percentage of infectivity is calculated as: (Number of Infected Cells / Total Number of Cells) x 100.
- 2. Cell Viability Assay (e.g., CellTiter-Glo)

This protocol is for determining the cytotoxicity of **Sangivamycin**, which is crucial for calculating the selectivity index.

- a. Materials
- Cells seeded in a 96-well plate (prepared in parallel with the HCI assay plate, but without virus)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Luminometer
- b. Methods
- Compound Treatment: Treat the cells with the same concentrations of Sangivamycin as in the HCI assay.
- Incubation: Incubate for the same duration as the HCI assay.
- Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay. This
 typically involves adding the reagent to the wells, incubating for a short period, and then
 measuring luminescence.

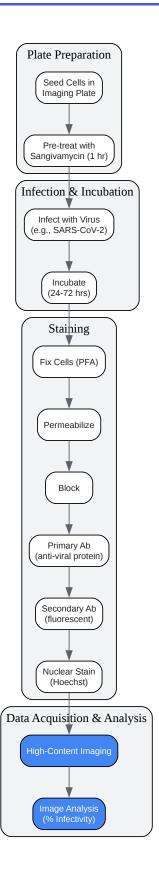


• Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the doseresponse curve of cell viability versus drug concentration.

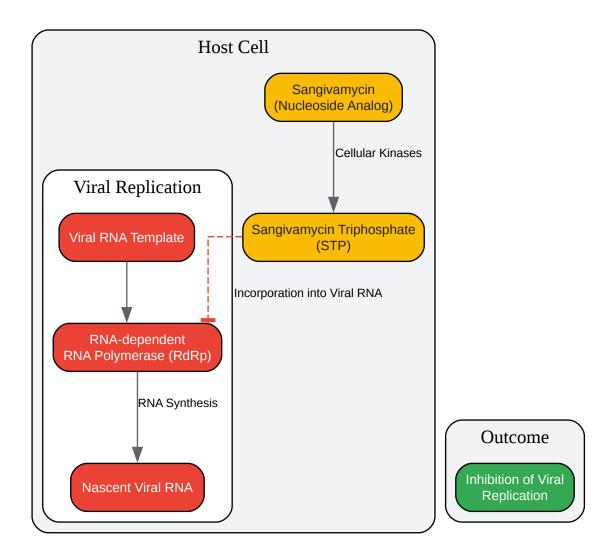
Visualizations

Experimental Workflow









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